molecular formula C23H44N4O6 B062081 Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate CAS No. 175854-39-4

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate

Cat. No. B062081
CAS RN: 175854-39-4
M. Wt: 472.6 g/mol
InChI Key: ZXASHTYJQJMCQR-UHFFFAOYSA-N
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Description

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate, also known as DOTA-tri-t-Bu-ester, is a molecule that is commonly used for the labeling of peptides . This reagent has good solubility in DMF and DCM, and its free carboxyl group can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups .


Synthesis Analysis

The synthesis of Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate involves the removal of the t-butyl ester groups from the DOTA during the course of the TFA-mediated cleavage reaction . The progress of the reaction should be monitored as the cleavage of these esters is slow, owing to the proximity of the basic ring nitrogens .


Molecular Structure Analysis

The molecular formula of Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate is C28H52N4O8, and its molecular weight is 572.73 g/mol .


Chemical Reactions Analysis

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate can be employed as a reactant to prepare various compounds. For instance, it can be used to prepare Gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) .


Physical And Chemical Properties Analysis

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate is a solid substance at 20°C . It should be stored at a temperature between 0-10°C .

Scientific Research Applications

Magnetic Resonance Imaging (MRI) Contrast Agents

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate: is used to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which serves as a contrast agent for MRI . This application is crucial for enhancing the visibility of internal structures in MRI scans, providing clearer images for diagnosis.

Radioimmunotherapy

The compound can be activated and conjugated with monoclonal antibodies for use in clinical radioimmunotherapy . This involves attaching radioactive isotopes to antibodies that specifically target cancer cells, allowing for targeted radiation therapy.

Radiopharmaceuticals

1,4,7-Tri-Boc-1,4,7,10-tetraazacyclododecane: is involved in the synthesis of radiopharmaceuticals, particularly 64Cu-DOTA conjugates . These conjugates are used in positron emission tomography (PET) imaging to detect and monitor various diseases, including cancer.

Safety and Hazards

The safety information for Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate indicates that it may cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eyewear, and face protection when handling this compound .

Future Directions

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate has been used in the diagnosis of cervical cancer . This suggests that it could have potential applications in the medical field, particularly in the area of diagnostic imaging .

properties

IUPAC Name

tritert-butyl 1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44N4O6/c1-21(2,3)31-18(28)25-12-10-24-11-13-26(19(29)32-22(4,5)6)15-17-27(16-14-25)20(30)33-23(7,8)9/h24H,10-17H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXASHTYJQJMCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447053
Record name Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate

CAS RN

175854-39-4
Record name Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N, N', N''-Tri-Boc-cyclen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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